

Application Notes: Cell-Based Assays for Measuring MK-886 Activity

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Compound of Interest

Compound Name: MK-886

Cat. No.: B1676634

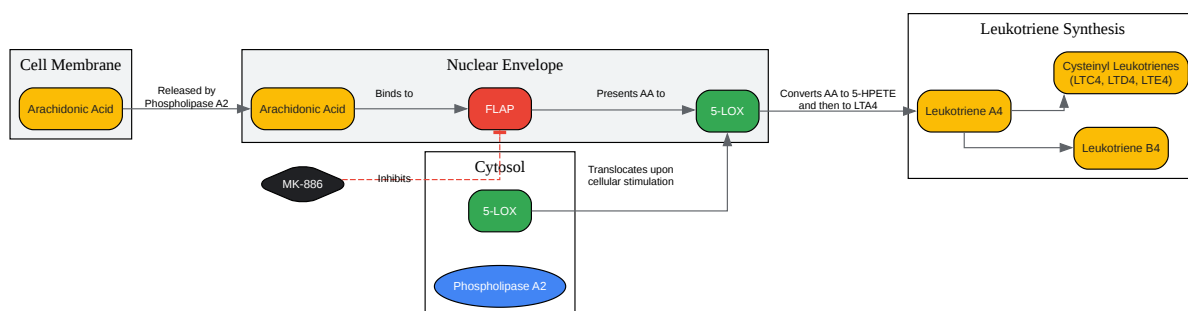
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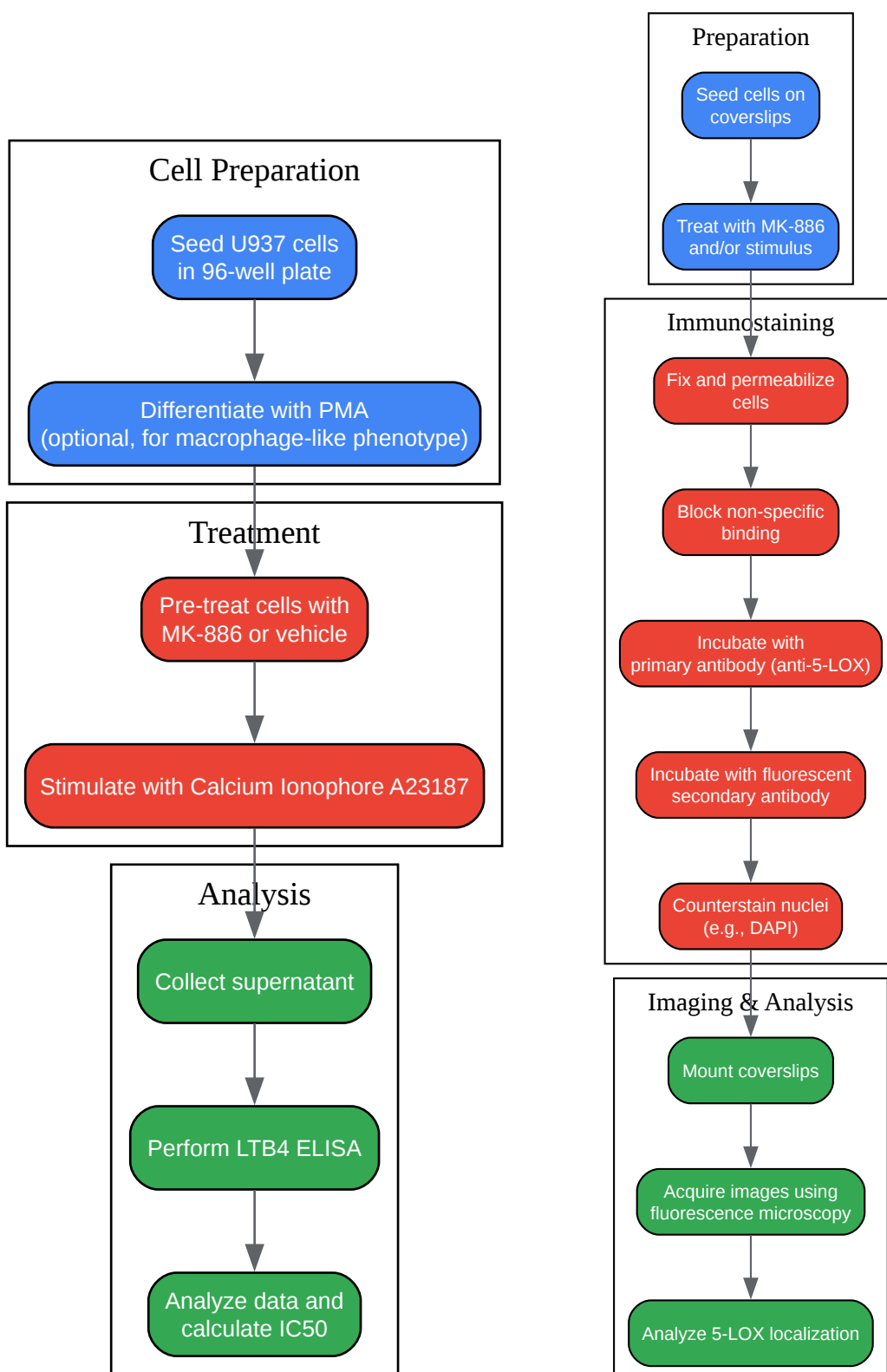
Introduction

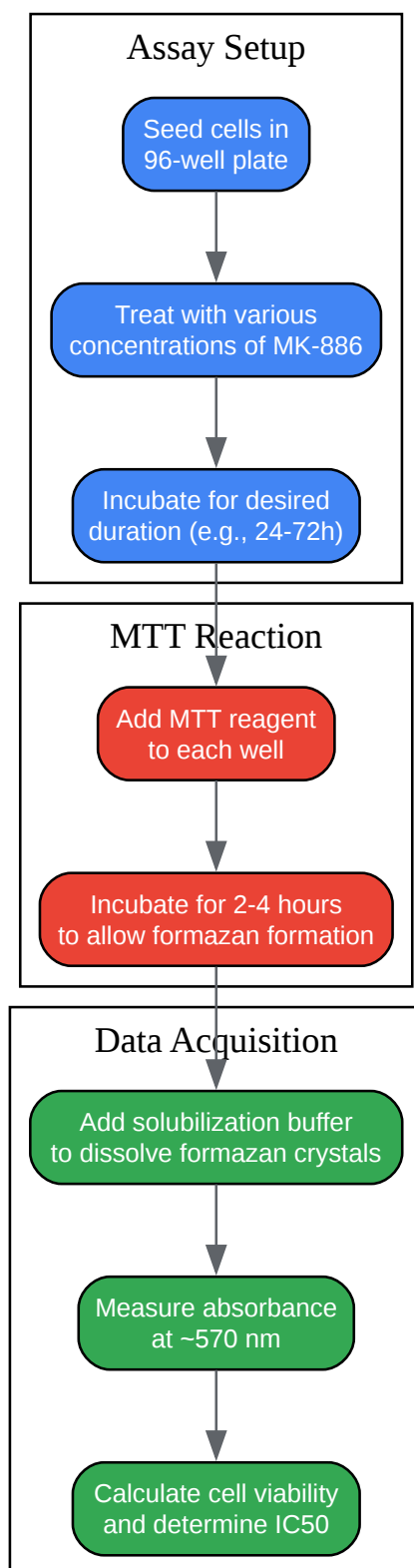
MK-886 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators involved in various physiological and pathological processes, including inflammation, allergy, and cardiovascular disease.[3] **MK-886** exerts its inhibitory effect by binding to FLAP, preventing the translocation of 5-lipoxygenase (5-LOX) to the nuclear membrane and subsequent interaction with its substrate, arachidonic acid. This ultimately leads to a reduction in the production of all leukotrienes. These application notes provide detailed protocols for cell-based assays to characterize the activity of **MK-886**, including its primary effect on leukotriene biosynthesis and its potential off-target cytotoxic effects.

Key Concepts and Signaling Pathway

The primary mechanism of action of **MK-886** is the inhibition of the 5-lipoxygenase (5-LOX) pathway. In response to cellular stimulation, cytosolic 5-LOX translocates to the nuclear envelope where it co-localizes with FLAP. FLAP binds arachidonic acid (AA), released from the plasma membrane by phospholipase A2, and presents it to 5-LOX. 5-LOX then catalyzes the conversion of AA to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is further converted to leukotriene A4 (LTA4). LTA4 is a pivotal intermediate that can be metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). **MK-886** disrupts this cascade by binding to FLAP, thereby inhibiting the synthesis of all downstream leukotrienes.







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References

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- 3. The effect of inhibition of leukotriene B4 release on lipopolysaccharide-induced production of neutrophil attractant/activation protein-1 (interleukin-8) by human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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